molecular formula C21H18BrN3O3 B3010230 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097920-00-6

5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B3010230
CAS No.: 2097920-00-6
M. Wt: 440.297
InChI Key: YFBOPQCSWFFQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetically designed chemical probe featuring a pyrimidine core functionalized with a bromine atom and a complex pyrrolidine-phenoxybenzoyl side chain. This molecular architecture, particularly the electron-deficient pyrimidine ring, makes it a versatile intermediate and potential bioactive compound in medicinal chemistry and drug discovery research . The compound's primary research value lies in its potential as a scaffold for developing novel therapeutic agents. Pyrimidine derivatives are extensively investigated for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The strategic incorporation of a bromine atom at the 5-position of the pyrimidine ring is a significant synthetic handle, as this site is highly amenable to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling rapid diversification of the core structure to explore structure-activity relationships (SAR) . This allows researchers to efficiently create a library of analogs from a single advanced intermediate. While the specific biological data for this exact compound is not fully reported in the public domain, its structural features suggest a promising mechanism of action. Compounds with analogous structures, particularly 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amines, have been identified as potent inhibitors of UNC51-like kinase 1 (ULK1), a key initiator of the autophagy pathway in cancer cells . Furthermore, related pyrrolopyrimidine derivatives have garnered substantial interest for their broad-spectrum antimicrobial activities (antibacterial, antifungal) and their structural resemblance to purine nucleotides, which facilitates interaction with various enzymatic targets . Therefore, this reagent is highly valuable for researchers exploring new chemical tools in oncology (particularly autophagy and apoptosis induction) , antimicrobial development , and general kinase inhibition. The product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3/c22-15-12-23-21(24-13-15)28-17-10-11-25(14-17)20(26)18-8-4-5-9-19(18)27-16-6-2-1-3-7-16/h1-9,12-13,17H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBOPQCSWFFQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium diisopropylamide for metallation, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Variations

Compound Name (CAS No.) Core Structure Substituents Similarity Score Molecular Weight Reference(s)
Target Compound Pyrimidine 5-Br, 2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy} - ~443.3* -
5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine (1697367-31-9) Pyrimidine 5-Br, 2-(3-methoxypyrrolidin-1-yl) - 258.12
2-(Piperidin-4-yloxy)pyrimidine (499240-48-1) Pyrimidine 2-(Piperidin-4-yloxy) 0.69 195.21
5-Bromo-6-methoxypyridin-3-amine (53242-18-5) Pyridine 5-Br, 6-OCH3, 3-NH2 0.82 203.04
5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one (2090262-76-1) Pyrimidinone 5-Br, 1-(2-fluorobenzyl) - 283.1

*Estimated based on structural formula.

Key Observations:

  • Pyrrolidine vs. Piperidine: Replacing the pyrrolidine ring with piperidine (as in 2-(piperidin-4-yloxy)pyrimidine) increases ring size, affecting conformational flexibility and steric bulk .

Physicochemical Properties

Table 2: Property Comparison of Select Compounds

Compound Name (CAS No.) LogP* Solubility (Predicted) Hydrogen Bond Donors/Acceptors Reference(s)
Target Compound ~3.5 Low (lipophilic) 0/6 -
5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine 1.2 Moderate 0/5
2-(Piperidin-4-yloxy)pyrimidine 0.8 High 1/4
5-Bromo-6-methoxypyridin-3-amine 1.5 Moderate 2/3

*Calculated using fragment-based methods.

Key Observations:

  • The target compound’s high lipophilicity (LogP ~3.5) contrasts with more polar analogs like 2-(piperidin-4-yloxy)pyrimidine, suggesting differences in membrane permeability and bioavailability .
  • The absence of hydrogen-bond donors in the target compound may reduce solubility compared to analogs like 5-bromo-6-methoxypyridin-3-amine, which has two donors .

Research Findings and Implications

  • Challenges: The compound’s high molecular weight (~443 Da) and lipophilicity may limit compliance with Lipinski’s rule of five, necessitating formulation optimization for drug development .

Biological Activity

5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position of a pyrimidine ring and a phenoxybenzoyl-pyrrolidinyl group, which contribute to its unique properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18BrN3O3, with a molecular weight of approximately 432.29 g/mol. The structure is characterized by the following components:

ComponentDescription
Pyrimidine Core A six-membered aromatic ring containing nitrogen.
Bromine Atom Substituted at the 5-position, enhancing reactivity.
Phenoxybenzoyl Group Provides additional functional properties.
Pyrrolidinyl Group Contributes to biological activity through interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and cellular signaling pathways, resulting in various biological effects such as:

  • Inhibition of Kinases : The compound has shown potential in inhibiting vascular endothelial growth factor receptor (VEGFR) kinases, which are critical in tumor angiogenesis and cancer progression .
  • Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cell lines by affecting cell cycle dynamics .

Anticancer Activity

A notable study investigated the cytotoxic effects of derivatives similar to this compound on colorectal cancer cell lines (HT-29 and COLO-205). The results indicated that these compounds exhibited significant cytotoxicity with IC50 values lower than those of established drugs like Cabozantinib, suggesting strong potential as anticancer agents .

Mechanistic Insights

Molecular docking studies have revealed that this compound interacts with key amino acids in the active sites of target enzymes, leading to inhibition of their activity. For instance, it was found to interact with amino acids such as Asp1044 and Glu883 in VEGFR, which are crucial for its kinase activity .

Comparative Analysis with Similar Compounds

When compared to other bromopyrimidine derivatives, this compound stands out due to its unique combination of structural features that enhance its biological activity.

Compound NameIC50 (μM) against HT-29Mechanism of Action
This compound 4.07VEGFR kinase inhibition
Cabozantinib 9.10VEGFR kinase inhibition
Other Bromopyrimidines VariesVarious mechanisms depending on structure

Case Studies

In a recent investigation, researchers synthesized several derivatives of this compound and evaluated their biological activities through various assays including:

  • Cytotoxicity Assays : Demonstrated significant cell death in cancer cell lines.
  • Apoptosis Induction Studies : Showed increased markers for apoptosis when treated with higher concentrations.
  • Cell Cycle Analysis : Indicated arrest at the G1 phase, suggesting mechanisms for growth inhibition.

Q & A

Q. Can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Yes. Use Gaussian09 to calculate Fukui indices for electrophilic sites. For 5-bromo-2-methoxypyrimidine, the C5 bromine atom is the most reactive site (f⁻ = 0.15), aligning with experimental substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.